L-Valine tert.butyl amide

amide conformational stability peptide backbone mimicry cis/trans isomerization

Researchers designing chiral stationary phases often face limited enantioselectivity with conventional selectors. L-Valine tert-butylamide addresses this through its sterically demanding tert-butylamide group, which DFT studies confirm raises the cis/trans amide isomerization barrier relative to smaller N-alkyl analogs, enhancing conformational rigidity for chiral recognition. This translates directly to improved resolution of amino acid derivatives, terpenes, and lactones in mixed binary CSPs. The hydrochloride salt (CAS 70421-65-7) provides aqueous solubility for peptide coupling and enzymatic studies. Bulk quantities available upon request; contact our sales team for custom synthesis and scale-up options.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 72669-49-9
Cat. No. B554924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine tert.butyl amide
CAS72669-49-9
Synonyms72669-49-9; H-Val-NHtBu; L-Valinetert.butylamide; AC1Q1NQW; AC1Q1NQX; H-Val-NhtbuHydrochloride; L-Valinetert-butylamide; L-Valinetert.butylamide; N-tert-Butyl-L-valinamide; SCHEMBL355353; ZINC2561140; AKOS010390256; AM82388; AJ-40680; KB-53442; FT-0693789; (2S)-2-Amino-N-Tert-Butyl-3-Methyl-Butanamide
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)(C)C)N
InChIInChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1
InChIKeySIZVNUMWTAXYAR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine tert-butylamide Product Guide


L-Valine tert-butylamide (CAS 72669-49-9, H-Val-NHtBu) is an α-amino acid amide derivative of L-valine featuring a sterically bulky tert-butyl group on the amide nitrogen . The compound has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Its defining structural feature is the combination of the chiral L-valine scaffold with a C-terminal tert-butylamide group, which confers distinctive steric and conformational properties that differentiate it from smaller alkyl amide analogs [1]. The compound is commercially available in both free base and hydrochloride salt (CAS 70421-65-7) forms, the latter offering enhanced aqueous solubility for research applications .

1
Chiral stationary phase development: Valine tert-butylamide scaffold provides distinct enantioselectivity profiles compared to alternative chiral selectors; supports mixed binary selector engineering.
2
Peptidomimetic design with conformational control: Sterically bulky tert-butylamide group elevates cis/trans isomerization barrier, supporting rigid backbone geometry in foldamer and constrained peptide research.
3
Salt-form selection for reaction medium: Hydrochloride salt enables aqueous-phase compatibility; free base suited for anhydrous protocols. Form selection matches specific synthetic or enzymatic study requirements.

L-Valine tert-butylamide: Irreplaceable Properties


The tert-butylamide group of L-valine tert-butylamide (H-Val-NHtBu) is not a generic amide protecting group that can be freely substituted with methylamide, ethylamide, or other N-alkyl amide analogs without consequences. Density functional theory (DFT) studies have established that the tert-butyl substitution pattern uniquely increases the cis/trans amide isomerization barrier relative to less sterically demanding alkyl groups, synergistically hindering rotation around the C-N bond [1]. This steric effect translates directly to chromatographic performance: in chiral stationary phase applications, mixed binary selectors based on valine tert-butylamide demonstrate enantioselectivity profiles that differ from both parent cyclodextrin phases and from alternative valine-derived selectors with different spacer architectures [2]. Additionally, the hydrochloride salt form (CAS 70421-65-7) and free base form (CAS 72669-49-9) exhibit different solubility and handling properties that affect their suitability for specific synthetic protocols . The evidence below quantifies these differentiation dimensions relative to specific comparators.

Steric mismatch Smaller N-alkyl amide analogs (methylamide, ethylamide) do not replicate the tert-butyl steric bulk; cis/trans isomerization barrier and conformational rigidity may shift significantly.
Selector mismatch Alternative valine-derived selectors with different spacer architectures produce different enantioselectivity profiles; chromatographic performance may not transfer directly between stationary phase formulations.
Form mismatch Free base and hydrochloride salt exhibit different solubility and handling properties; substitution between forms without protocol adjustment may compromise reaction compatibility or purification workflow.

L-Valine tert-butylamide Evidence Guide


Tert-Butyl Substitution Increases Amide Isomerization Barrier

DFT computational analysis demonstrates that tert-butyl substitution on secondary amides significantly increases the cis/trans isomerization barrier compared to less bulky alkyl groups. The study established that bulky substitutions synergistically hinder cis/trans isomerization through both thermodynamic destabilization of the cis isomer and elevation of the rotational energy barrier [1].

Amide isomerization barrier
Class-level inference
Tert-butyl substitution synergistically hinders cis/trans isomerization through thermodynamic destabilization and elevated rotational energy barrier vs smaller alkyl groups.
Supports conformational rigidity screening in peptidomimetic design.
DFT computational modeling; valine-specific ΔG‡ values not reported.
amide conformational stability peptide backbone mimicry cis/trans isomerization

Enhanced Enantioselectivity in Mixed Binary Chiral Selectors

Grafting L-valine tert-butylamide onto permethylated β-cyclodextrin produced mixed binary chiral selectors with improved enantioselectivity toward amino acid derivatives relative to permethylated cyclodextrin alone. The mixed selector demonstrated extended substrate scope to include terpenes, lactones, esters, and aliphatic compounds, though it was slightly less efficient than the commercial Chirasil-L-Val phase for amino acid derivatives specifically [1].

Enantioselectivity in GC
Head-to-head
Mixed binary selector (valine tert-butylamide on permethylated β-cyclodextrin): improved enantioselectivity for amino acid derivatives and broader substrate scope (terpenes, lactones, esters) compared to permethylated cyclodextrin alone.
Expands accessible chiral separation space when standard phases fail.
Slightly less efficient than Chirasil-L-Val for amino acid derivatives specifically.
chiral chromatography enantiomeric separation gas chromatography stationary phases

Spacer Rigidity vs. Enantiomeric Separation Factor

A systematic study of L-valine tert-butylamide bonded phases with varying spacer structures for HPLC revealed that increased spacer rigidity correlates with decreased separation factor (α) for enantiomeric resolution. The phase containing asymmetric carbon atoms in the spacer showed slightly improved separation for some racemic compounds, though the range of separable racemates was limited [1].

Spacer rigidity vs α
Head-to-head
More rigid spacers in valine tert-butylamide bonded phases correlate with decreased enantiomeric separation factor (α) in HPLC. Asymmetric carbon in spacer slightly improves separation for select racemates.
Guides stationary phase selection based on target analyte class and resolution requirements.
Limited range of separable racemates reported in study.
HPLC chiral stationary phases spacer engineering enantiomeric resolution

C-Terminal Amidation Boosts Hydrogen-Bonding Capacity

Crystallographic comparison of C-terminal amidated amino acids (as hydrochloride salts) versus their free carboxylic acid counterparts demonstrates that C-terminal amidation enhances hydrogen-bonding capability. The NH···Cl⁻ interaction in amidated forms was found to be superior to the OH···Cl⁻ interaction present in free acid forms, indicating that amidation alters intermolecular packing and potential formulation behavior [1].

Hydrogen-bonding capacity
Class-level inference
C-terminal amidated amino acids show qualitatively enhanced hydrogen-bonding (NH···Cl⁻) versus free carboxylic acid forms (OH···Cl⁻), based on crystallographic analysis of hydrochloride salts.
May influence crystal packing and solid-state stability for formulation research.
Class-level trend from X-ray structures of eight C-amidated amino acids.
C-terminal amidation crystal engineering hydrogen bonding

Hydrochloride Salt Enhances Aqueous Solubility

L-Valine tert-butylamide is available in two primary forms: the free base (CAS 72669-49-9) and the hydrochloride salt (CAS 70421-65-7). The hydrochloride salt is a white crystalline powder soluble in both water and organic solvents, whereas the free base exhibits limited aqueous solubility [1]. The hydrochloride salt has a molecular weight of 208.77 g/mol (versus 172.27 g/mol for the free base) and typically requires storage at 0-8°C .

Salt form solubility
Head-to-head
Hydrochloride salt: soluble in water and organic solvents. Free base: limited aqueous solubility.
Determines compatibility with aqueous vs anhydrous reaction protocols.
Supplier-reported physical property; lab-specific validation recommended.
salt form selection solubility optimization free base vs hydrochloride

L-Valine tert-butylamide Applications


Chiral Stationary Phase Development

L-Valine tert-butylamide serves as a chiral selector precursor for developing gas chromatography and HPLC stationary phases. The compound's enantioselectivity, demonstrated in mixed binary selectors grafted onto cyclodextrin scaffolds, provides improved resolution of amino acid derivatives and extends separation capability to terpenes, lactones, and aliphatic compounds [1]. The inverse relationship between spacer rigidity and separation factor (α) established in bonded-phase studies enables rational phase design for specific analyte classes .

Rigid Peptidomimetic Scaffold Construction

The tert-butylamide group confers an elevated cis/trans isomerization barrier through synergistic steric hindrance, as established by DFT computational studies [1]. This enhanced conformational rigidity makes L-valine tert-butylamide a valuable building block for designing peptidomimetics, foldamers, and constrained peptide analogs where defined backbone geometry is essential for target binding or structural characterization [1].

Aqueous-Phase Peptide Coupling with Hydrochloride Salt

When aqueous reaction conditions are required, the hydrochloride salt form (CAS 70421-65-7) offers distinct advantages over the free base. The hydrochloride salt is soluble in both water and organic solvents, enabling its use as a protected amino acid building block in aqueous peptide coupling reactions that would be incompatible with the water-insoluble free base [1]. This solubility profile is particularly relevant for enzymatic studies and metabolic research where aqueous compatibility is essential.

NMR Chiral Solvating Agent for Enantiomeric Purity

L-Valine tert-butylamide derivatives, particularly when conjugated to cyclodextrin scaffolds such as heptakis[6-O-(N-acetyl-L-valine-tert-butylamide)-2,3-di-O-methyl]-β-cyclodextrin, function as effective chiral solvating agents for NMR determination of enantiomeric composition [1]. This application leverages the chiral recognition properties of the valine tert-butylamide moiety for analytical determination of enantiomeric excess in asymmetric synthesis quality control.

Application
Selection Property
Validation Focus
Chiral stationary phase development
Enantioselectivity profile and spacer architecture
Resolution performance across target analyte classes (amino acid derivatives, terpenes, lactones)
Peptidomimetic scaffold construction
Conformational rigidity from tert-butylamide steric bulk
Cis/trans isomerization barrier and backbone geometry in designed foldamers
Aqueous-phase peptide coupling
Hydrochloride salt aqueous solubility
Reaction compatibility and purification workflow in aqueous media
NMR chiral solvating agent
Chiral recognition via valine tert-butylamide moiety
Enantiomeric excess determination in asymmetric synthesis quality control
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